Cas no 1257851-33-4 (4-Bromo-5-methylpyrimidine)

4-Bromo-5-methylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-methylpyrimidine
- C5H5BrN2
- AG-L-21856
- AK-27178
- ANW-51203
- BR-27178
- CTK4B4802
- KB-240803
- MolPort-009-199-180
-
- MDL: MFCD11846495
- インチ: InChI=1S/C5H5BrN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3
- InChIKey: LBDNAUFGRFTNFC-UHFFFAOYSA-N
- ほほえんだ: CC1=CN=CN=C1Br
計算された属性
- せいみつぶんしりょう: 171.96400
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
じっけんとくせい
- PSA: 25.78000
- LogP: 1.54750
4-Bromo-5-methylpyrimidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
4-Bromo-5-methylpyrimidine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-Bromo-5-methylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D500890-1g |
4-BroMo-5-MethylpyriMidine |
1257851-33-4 | 97% | 1g |
$180 | 2024-05-24 | |
TRC | B697638-250mg |
4-Bromo-5-methylpyrimidine |
1257851-33-4 | 250mg |
$ 345.00 | 2023-04-18 | ||
Matrix Scientific | 073141-500mg |
4-Bromo-5-methylpyrimidine(20% w/w in THF), 95+% |
1257851-33-4 | 95+% | 500mg |
$268.00 | 2023-09-06 | |
TRC | B697638-50mg |
4-Bromo-5-methylpyrimidine |
1257851-33-4 | 50mg |
$ 110.00 | 2023-04-18 | ||
Apollo Scientific | OR903778-1g |
4-Bromo-5-methylpyrimidine |
1257851-33-4 | 95% | 1g |
£76.00 | 2025-02-20 | |
Matrix Scientific | 073141-1g |
4-Bromo-5-methylpyrimidine(20% w/w in THF), 95+% |
1257851-33-4 | 95+% | 1g |
$495.00 | 2023-09-06 | |
abcr | AB505236-5 g |
4-Bromo-5-methylpyrimidine, 20 wt-% in CHCl3; . |
1257851-33-4 | 5g |
€309.50 | 2023-04-18 | ||
A2B Chem LLC | AA31857-5g |
4-Bromo-5-methylpyrimidine, 6% in CHCl3 |
1257851-33-4 | 95% | 5g |
$174.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1440943-1g |
4-Bromo-5-methylpyrimidine |
1257851-33-4 | 98% | 1g |
¥907.00 | 2024-08-09 | |
A2B Chem LLC | AA31857-1g |
4-Bromo-5-methylpyrimidine, 6% in CHCl3 |
1257851-33-4 | 95% | 1g |
$63.00 | 2024-04-20 |
4-Bromo-5-methylpyrimidine 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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10. Bacteriological
4-Bromo-5-methylpyrimidineに関する追加情報
Introduction to 4-Bromo-5-methylpyrimidine (CAS No. 1257851-33-4)
4-Bromo-5-methylpyrimidine, with the chemical formula C₅H₅BrN₂, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of nucleoside analogs and kinase inhibitors. The presence of both bromine and methyl substituents on the pyrimidine ring enhances its reactivity, making it a valuable building block for further functionalization.
The CAS number 1257851-33-4 uniquely identifies this compound and distinguishes it from other isomers or analogs. Its molecular structure, featuring a brominated pyrimidine core, allows for diverse chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These properties have made 4-bromo-5-methylpyrimidine a staple in synthetic organic chemistry labs and pharmaceutical companies.
In recent years, 4-bromo-5-methylpyrimidine has been extensively studied for its potential applications in drug discovery. One of the most promising areas is its use in the development of antiviral and anticancer agents. The pyrimidine scaffold is a common motif in many pharmacologically active compounds, and modifications to this core structure can lead to novel therapeutic entities. For instance, researchers have explored its utility in synthesizing inhibitors of viral polymerases and kinases, which are critical targets in antiviral drug design.
Moreover, the bromine atom in 4-bromo-5-methylpyrimidine facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures and have been employed to develop novel heterocycles with potential biological activity. A notable example is the synthesis of substituted pyrimidines that exhibit inhibitory effects on enzymes involved in cancer cell proliferation.
Recent advancements in medicinal chemistry have highlighted the importance of 4-bromo-5-methylpyrimidine in designing small-molecule inhibitors targeting specific disease pathways. For instance, studies have demonstrated its role in developing compounds that modulate Janus kinases (JAKs), which are implicated in inflammatory diseases and cancer. The ability to functionalize the pyrimidine ring at multiple positions allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability.
The agrochemical industry has also benefited from the use of 4-bromo-5-methylpyrimidine as an intermediate in the synthesis of herbicides and fungicides. Pyrimidine-based compounds are known for their efficacy against a broad spectrum of pests and pathogens. By leveraging the reactivity of 4-bromo-5-methylpyrimidine, chemists have been able to develop novel agrochemicals that offer improved crop protection while minimizing environmental impact.
In conclusion, 4-bromo-5-methylpyrimidine (CAS No. 1257851-33-4) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new biological targets and synthetic methodologies, the significance of this compound is expected to grow further.
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